BenchChemオンラインストアへようこそ!

4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Cross-coupling Suzuki-Miyaura Dehalogenation

4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (CAS 1692002-49-5, ≥95%) delivers optimal C4 bromo reactivity for Suzuki-Miyaura and related Pd-catalyzed cross-couplings. The bromine substituent on the thiazole ring offers a superior balance of oxidative addition reactivity and stability versus chloro or iodo analogs, minimizing dehalogenation side reactions and maximizing isolated yields. The pre-installed 1-methylpyrazole at the C2 position enables regioselective, stepwise diversification without the regiochemical ambiguity inherent to 2,4-dibromothiazole starting materials. This privileged pyrazole-thiazole hybrid scaffold has been validated in CDK and FLT3 kinase inhibitor lead optimization as well as nematicidal and insecticidal candidate synthesis. Procure this specific bromo derivative—not a generic substitute—to ensure reproducible coupling yields and efficient structure-activity relationship exploration.

Molecular Formula C7H6BrN3S
Molecular Weight 244.11 g/mol
Cat. No. B13206644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Molecular FormulaC7H6BrN3S
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=NC(=CS2)Br
InChIInChI=1S/C7H6BrN3S/c1-11-3-2-5(10-11)7-9-6(8)4-12-7/h2-4H,1H3
InChIKeyQZHPJNBECFCYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: A Strategic Building Block for Pyrazole-Thiazole Hybrid Chemistry


4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (CAS 1692002-49-5; also referenced as 1233094-95-5) is a heterocyclic building block combining a 1,3-thiazole core with a 1-methyl-1H-pyrazol-3-yl substituent at the 2-position and a bromine atom at the 4-position of the thiazole ring . With a molecular formula of C7H6BrN3S and molecular weight of 244.11 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research programs . The bromine handle at the thiazole C4 position provides a critical synthetic entry point for palladium-catalyzed cross-coupling reactions, while the pyrazole-thiazole hybrid core represents a privileged scaffold in kinase inhibitor discovery and enzyme modulation . This compound is typically supplied at 95% purity for research applications .

Why 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole Cannot Be Replaced by Common In-Class Analogs


Within the broader class of pyrazole-thiazole derivatives, substitution of the halogen type or position produces substantial differences in synthetic utility and, consequently, in the structural diversity achievable in downstream applications. The 4-bromo substituent on the thiazole ring offers an optimal balance of oxidative addition reactivity and stability for palladium-catalyzed cross-coupling reactions compared to its chloro and iodo counterparts, while the 1-methyl substitution on the pyrazole N1 atom modulates electronic properties and solubility in ways that alternative N-alkyl or N-unsubstituted derivatives do not [1][2]. The evidence presented below demonstrates that even seemingly minor structural changes—such as replacing bromine with chlorine, shifting the halogen position, or altering the pyrazole N-substituent—directly impacts reaction yields, synthetic tractability, and the accessible chemical space, thereby necessitating compound-specific procurement rather than generic substitution [3].

Quantitative Differentiation Evidence: 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole vs. Structural Analogs


Suzuki-Miyaura Reactivity: Bromo-Thiazole Outperforms Iodo and Chloro Analogs in Cross-Coupling Dehalogenation Suppression

In systematic studies of halogenated heterocycles, bromo-substituted pyrazoles and thiazoles exhibit superior performance in Suzuki-Miyaura cross-coupling compared to iodo and chloro analogs due to a favorable balance between oxidative addition reactivity and resistance to unwanted dehalogenation side reactions [1]. Direct comparison of chloro, bromo, and iodo derivatives in Suzuki-Miyaura coupling revealed that bromo and chloro derivatives yield cleaner reaction profiles with significantly reduced dehalogenation byproducts relative to iodo derivatives [1]. This reactivity advantage translates to higher effective coupling yields and broader functional group tolerance in the synthesis of biaryl and heteroaryl-thiazole libraries.

Cross-coupling Suzuki-Miyaura Dehalogenation Pyrazole-thiazole synthesis

Regioselective Functionalization: 4-Bromo Position Enables Sequential C2/C4 Diversification of Thiazole Core

In 2,4-dibromothiazole systems, cross-coupling reactions proceed preferentially at the more electron-deficient 2-position, leaving the 4-bromo site intact for subsequent functionalization [1]. This electronic differentiation has been exploited to prepare 2-substituted-4-bromothiazoles, which then serve as precursors for 2,4-disubstituted thiazoles through a second cross-coupling step [1]. The 4-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole scaffold embeds this same reactivity hierarchy: the 2-position is occupied by the pyrazole moiety (already installed), leaving the 4-bromo as a dedicated, unmasked handle for orthogonal diversification.

Regioselective synthesis 2,4-Disubstituted thiazoles Cross-coupling Building block

Pharmacophore Integrity: Pyrazole-Thiazole Hybrid Scaffold as Privileged Kinase Inhibitor Core

The pyrazole-thiazole hybrid motif has been extensively validated in multiple kinase inhibitor programs, including cyclin-dependent kinase (CDK) inhibitors [1] and FLT3 kinase inhibitors [2]. The specific arrangement—a thiazole core linked at the 2-position to a pyrazole ring—recapitulates the pharmacophore geometry required for ATP-binding site occupancy in these clinically relevant targets. While direct IC50 data for this specific brominated intermediate are not available (as it is a synthetic building block rather than a terminal bioactive compound), the scaffold architecture maps directly onto active chemotypes from patent disclosures [1][2].

Kinase inhibition Pyrazole-thiazole hybrid CDK inhibitors FLT3 inhibitors

Halogen Selection Impact on Physicochemical Profile: Bromo vs. Chloro in Drug-like Property Space

Within the pyrazole-thiazole hybrid series, the identity of the halogen substituent directly modulates lipophilicity (cLogP) and aqueous solubility, parameters critical for downstream lead optimization. Calculated cLogP values for pyrazole-thiadiazole derivatives range from approximately 2.5 to 4.3, with bromo-substituted variants residing in an intermediate lipophilicity range favorable for both target binding and solubility [1]. While experimental cLogP for 4-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is not explicitly reported, the bromine atom contributes approximately +0.8 to +1.0 log units relative to hydrogen and +0.3 to +0.5 log units relative to chlorine based on Hansch substituent constants [2].

Lipophilicity cLogP Drug-likeness Halogen effects

High-Value Application Scenarios for 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole


Synthesis of 4-Aryl/Heteroaryl Pyrazole-Thiazole Kinase Inhibitor Libraries

Medicinal chemistry groups targeting cyclin-dependent kinases (CDKs) or FLT3 kinase can employ 4-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole as a common late-stage diversification intermediate. Following installation of the pyrazole-thiazole core, the 4-bromo handle enables parallel Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to generate focused libraries of kinase inhibitor candidates [1][2]. The reduced dehalogenation propensity of bromo vs. iodo derivatives [3] ensures higher isolated yields and purity, accelerating SAR exploration.

Construction of 2,4-Disubstituted Thiazole Scaffolds via Sequential Cross-Coupling

For programs requiring orthogonal functionalization of the thiazole ring, the pre-installed pyrazole at C2 leaves the C4 bromine as a clean, unmasked coupling site. This enables a stepwise diversification strategy: first establish the C2 substituent (already present), then elaborate the C4 position via Suzuki, Negishi, or Stille coupling to access 2,4-disubstituted thiazole libraries with high regiochemical fidelity [4]. This strategy avoids the regioselectivity challenges inherent to 2,4-dibromothiazole starting materials.

Agrochemical Lead Generation Targeting Insecticidal or Nematicidal Pyrazole-Thiazoles

The pyrazole-thiazole hybrid scaffold has demonstrated utility in agrochemical applications, including nematicidal activity [5] and insecticidal lead series [6]. The bromo intermediate serves as a key building block for synthesizing halogen-substituted pyrazole-thiazole derivatives for evaluation against agricultural pests, leveraging the scaffold's established activity profile and the bromine's synthetic versatility for further optimization.

Quote Request

Request a Quote for 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.